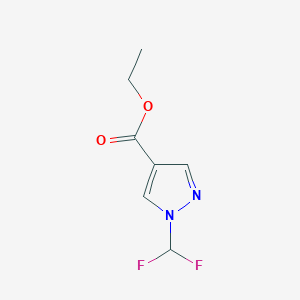

ethyl 1-(difluoromethyl)-1H-pyrazole-4-carboxylate

Description

Ethyl 1-(difluoromethyl)-1H-pyrazole-4-carboxylate is a pyrazole-based ester derivative characterized by a difluoromethyl group at the 1-position and an ethoxycarbonyl moiety at the 4-position of the pyrazole ring. Its molecular formula is C₈H₁₀F₂N₂O₂ (molecular weight: 204.18 g/mol) and is registered under CAS No. 851725-98-9 . The difluoromethyl group enhances electronegativity and metabolic stability compared to non-fluorinated analogs, making it valuable in agrochemical and pharmaceutical research .

Properties

IUPAC Name |

ethyl 1-(difluoromethyl)pyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F2N2O2/c1-2-13-6(12)5-3-10-11(4-5)7(8)9/h3-4,7H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDQVXTACQLHVPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(N=C1)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(difluoromethyl)-1H-pyrazole-4-carboxylate typically involves the reaction of difluoroacetoacetic acid ethyl ester with hydrazine derivatives. One common method involves the treatment of difluoroacetoacetic acid ethyl ester with triethyl orthoformate in the presence of acetic anhydride, followed by reaction with methyl hydrazine to form the pyrazole ring . The resulting ester is then hydrolyzed with sodium hydroxide to yield the desired compound .

Industrial Production Methods

Industrial production of ethyl 1-(difluoromethyl)-1H-pyrazole-4-carboxylate has been optimized by various chemical companies. The process involves large-scale synthesis using similar reaction conditions as described above, with additional steps to ensure high yield and purity. Companies like Syngenta, Bayer Crop Science, and BASF have developed efficient methods for the large-scale production of this compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(difluoromethyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.

Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized pyrazole derivatives .

Scientific Research Applications

Ethyl 1-(difluoromethyl)-1H-pyrazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 1-(difluoromethyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. For example, in antifungal applications, the compound inhibits the activity of succinate dehydrogenase, an enzyme involved in the mitochondrial respiration chain . This inhibition disrupts the energy production in fungal cells, leading to their death. The difluoromethyl group enhances the compound’s binding affinity to the target enzyme, increasing its efficacy .

Comparison with Similar Compounds

Key Observations:

- Fluorinated vs. Non-Fluorinated Derivatives: The difluoromethyl and trifluoromethyl groups increase metabolic stability and electronegativity compared to methyl or benzyl groups .

- Substituent Position : Derivatives with substituents at the 3-position (e.g., trifluoromethyl) exhibit distinct electronic effects compared to 1-position modifications .

- Biological Activity : Compounds like ethyl 1-(4-chlorophenyl)ethyl derivatives demonstrate herbicidal activity (90–100% inhibition at 150 g/hm²), highlighting the role of halogenated aryl groups .

Biological Activity

Ethyl 1-(difluoromethyl)-1H-pyrazole-4-carboxylate is a member of the pyrazole family, known for its diverse biological activities. This compound features a difluoromethyl group, which enhances its chemical properties and biological efficacy. Pyrazole derivatives, including this compound, have been extensively studied for their applications in pharmaceuticals, agrochemicals, and materials science.

- Molecular Formula : CHFNO

- Molecular Weight : Approximately 194.15 g/mol

- Structure : The compound consists of a pyrazole ring with an ethyl ester and a difluoromethyl substituent.

Antifungal Properties

Research indicates that ethyl 1-(difluoromethyl)-1H-pyrazole-4-carboxylate exhibits significant antifungal activity. It acts primarily by inhibiting succinate dehydrogenase, an enzyme crucial for the mitochondrial respiration chain in fungi. This inhibition disrupts energy production, leading to fungal growth suppression.

Table 1: Antifungal Activity Comparison

| Compound Name | Target Fungi | Mechanism of Action | Efficacy |

|---|---|---|---|

| Ethyl 1-(difluoromethyl)-1H-pyrazole-4-carboxylate | Various (e.g., Botrytis cinerea) | Inhibition of succinate dehydrogenase | High |

| Isopyrazam | Fusarium solani | Inhibition of mitochondrial respiration | Moderate |

| Sedaxane | Alternaria solani | Disruption of metabolic pathways | High |

Antibacterial Activity

In addition to its antifungal properties, this compound has shown promising antibacterial effects. Studies have reported that pyrazole derivatives can inhibit bacterial growth by targeting specific cellular processes and enzymes.

The biological activity of ethyl 1-(difluoromethyl)-1H-pyrazole-4-carboxylate can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound inhibits key enzymes involved in metabolic pathways in both fungi and bacteria.

- Structural Modifications : The presence of the difluoromethyl group enhances lipophilicity, improving membrane penetration and bioavailability.

Case Study 1: Synthesis and Evaluation of Antifungal Activity

A study synthesized several pyrazole derivatives, including ethyl 1-(difluoromethyl)-1H-pyrazole-4-carboxylate, and evaluated their antifungal activities against multiple strains. The results demonstrated that the compound exhibited potent antifungal activity comparable to established fungicides like Isopyrazam.

Case Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of pyrazoles revealed that modifications to the difluoromethyl group significantly influence biological activity. Variations in substituents on the pyrazole ring were correlated with changes in potency against fungal and bacterial pathogens.

Table 2: Structure-Activity Relationships

| Modification | Biological Activity | Notes |

|---|---|---|

| Difluoromethyl vs. Methyl | Higher antifungal activity | Enhanced enzyme inhibition |

| Ethyl vs. Propyl group | Increased solubility | Better bioavailability |

Q & A

Q. What are the common synthetic routes for ethyl 1-(difluoromethyl)-1H-pyrazole-4-carboxylate?

The compound is typically synthesized via cyclocondensation of ethyl acetoacetate, difluoromethylating agents (e.g., DMF-DMA), and hydrazine derivatives. Hydrolysis of intermediates under basic conditions yields carboxylic acid derivatives, which can be re-esterified to obtain the target compound. Optimization of reaction steps (e.g., temperature, solvent) is critical to minimize by-products .

Q. Which spectroscopic methods are used to characterize this compound?

Key techniques include:

- 1H/13C NMR : To confirm substituent positions and difluoromethyl group integration (δ ~6.0 ppm for CF2H in 1H NMR).

- FT-IR : To identify ester carbonyl stretches (~1700 cm⁻¹) and pyrazole ring vibrations.

- X-ray diffraction : For crystallographic validation of molecular geometry and hydrogen-bonding patterns in solid-state structures .

Q. How is the purity of the compound assessed during synthesis?

Purity is evaluated via HPLC (reverse-phase C18 columns with UV detection at 254 nm) and LC-MS to detect trace impurities. Flash column chromatography (silica gel, ethyl acetate/hexane eluent) is commonly used for purification .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in N-alkylation reactions involving this compound?

Decarboxylative N-alkylation using ruthenium catalysts (e.g., Ru(dtbbpy)₃₂) in mixed solvents (DCE/HFIP) enhances efficiency. Excess pyrazolecarboxylate (3 equiv.) and prolonged reaction times (20+ hours) improve conversion rates. Catalytic systems and solvent polarity adjustments (e.g., HFIP for H-bonding) are critical for regioselectivity .

Q. What computational methods support the analysis of electronic properties in this compound?

Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p)) predict molecular electrostatic potential, frontier orbitals, and Fukui indices. These studies reveal nucleophilic/electrophilic sites, aiding in understanding reactivity for further functionalization .

Q. How does the difluoromethyl group influence biological activity in medicinal chemistry applications?

The CF2H group enhances metabolic stability and bioavailability by resisting oxidative degradation. In vitro assays (e.g., antimicrobial or anti-inflammatory screens) are conducted using derivatives synthesized via coupling reactions (e.g., amidation of the ester group). Structure-activity relationship (SAR) studies correlate substituent effects with activity .

Q. What strategies resolve contradictions in spectral data for structurally similar analogs?

Discrepancies in NMR shifts (e.g., pyrazole ring protons) are addressed by:

- Variable-temperature NMR : To identify dynamic effects like tautomerism.

- 2D NMR (COSY, HSQC) : To assign overlapping signals.

- Comparative crystallography : To validate assignments using single-crystal data .

Q. What are the challenges in scaling up synthesis for preclinical studies?

Key issues include:

- By-product formation : Addressed via controlled addition of reagents and inert atmospheres.

- Catalyst cost : Substituted with cheaper ligands (e.g., bipyridine derivatives).

- Solvent recovery : Use of greener solvents (e.g., cyclopentyl methyl ether) improves sustainability .

Methodological Insights

- Synthetic Protocols : Detailed procedures for decarboxylative alkylation and ester hydrolysis are available in .

- Analytical Workflows : HRMS and X-ray crystallography protocols are described in .

- Safety Considerations : While the compound is not classified as hazardous, standard PPE (gloves, goggles) is recommended due to limited toxicological data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.